2',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone

Description

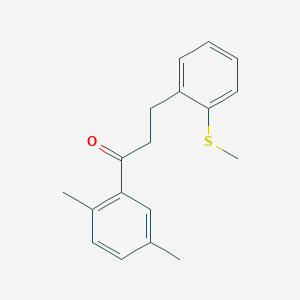

2',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone is a substituted propiophenone derivative featuring methyl groups at the 2' and 5' positions of the aromatic ring and a thiomethylphenyl group at the 3-position. The thiomethyl group (-SCH₃) introduces sulfur into the molecule, influencing electronic and steric characteristics, while the dimethyl substituents enhance steric hindrance and alter solubility compared to simpler propiophenones .

Structure

3D Structure

Properties

IUPAC Name |

1-(2,5-dimethylphenyl)-3-(2-methylsulfanylphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20OS/c1-13-8-9-14(2)16(12-13)17(19)11-10-15-6-4-5-7-18(15)20-3/h4-9,12H,10-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUIQOMTWTBVTGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)CCC2=CC=CC=C2SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00644327 | |

| Record name | 1-(2,5-Dimethylphenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898754-78-4 | |

| Record name | 1-(2,5-Dimethylphenyl)-3-[2-(methylthio)phenyl]-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898754-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,5-Dimethylphenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,5’-Dimethyl-3-(2-thiomethylphenyl)propiophenone typically involves the reaction of 2-thiomethylbenzaldehyde with 2,5-dimethylacetophenone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of 2’,5’-Dimethyl-3-(2-thiomethylphenyl)propiophenone follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with controlled temperature and pressure conditions. The purification process may involve advanced techniques such as distillation and crystallization to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2’,5’-Dimethyl-3-(2-thiomethylphenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: The thiomethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the propiophenone core can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Nitric acid, halogens

Major Products Formed

Oxidation: Sulfoxide, sulfone

Reduction: Alcohol

Substitution: Nitro or halogenated derivatives

Scientific Research Applications

2’,5’-Dimethyl-3-(2-thiomethylphenyl)propiophenone has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2’,5’-Dimethyl-3-(2-thiomethylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The thiomethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. The compound may also modulate enzyme activity or receptor binding, resulting in various biological effects. Detailed studies on its mechanism of action are essential to fully understand its potential therapeutic applications.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key physical and structural properties of 2',5'-dimethyl-3-(2-thiomethylphenyl)propiophenone with related compounds:

Key Observations:

- Substituent Effects: The thiomethyl group increases molecular weight and lipophilicity compared to oxygen-based substituents (e.g., methoxy). Chloro derivatives (e.g., 2',5'-dichloro analog) exhibit higher molecular weights and boiling points due to Cl's electronegativity and polarizability .

Reactivity and Catalytic Behavior

Enzymatic Oxidation

Propiophenone derivatives undergo oxidation via enzymes like ssnBVMO. For unsubstituted propiophenone, conversion to phenyl propanoate reaches 95% with a turnover number (TON) of 179 . However, steric hindrance from substituents (e.g., dimethyl or thiomethyl groups) may lower catalytic efficiency. For example, sterically hindered propiophenone analogs in amination reactions show reduced yields (e.g., 11% yield for propiophenone vs. 62% for less hindered ketones) .

Substitution and Sulfur Reactivity

The thiomethyl group enhances reactivity in sulfur-mediated reactions. For instance, propiophenone reacts with sulfur and morpholine to form β-morpholinopropiophenone and benzoylthioacetomorpholide . The thiomethyl substituent in the target compound may similarly facilitate sulfur-based transformations, such as thiol-ene click chemistry or metal coordination (e.g., Ru complexes with thiomethyl ligands, as seen in ).

Biological Activity

2',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone is a synthetic organic compound with potential biological activities that have garnered attention in medicinal chemistry. Its unique structure, characterized by the presence of methyl and thiomethyl groups, suggests possible applications in various therapeutic areas, particularly in antimicrobial and anticancer research.

Chemical Structure

The molecular formula of this compound is , which indicates the presence of a thiomethyl group attached to a phenyl ring, along with a propiophenone structure. This arrangement contributes to its reactivity and potential biological effects.

Antimicrobial Properties

Research has suggested that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its efficacy against various bacterial strains, indicating its potential as a lead compound for developing new antimicrobial agents. The mechanism of action may involve the disruption of bacterial cell membranes or inhibition of vital metabolic pathways.

Anticancer Effects

The compound has also been investigated for its anticancer properties. Preliminary studies indicate that it can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways. This suggests that this compound might serve as a scaffold for designing novel anticancer drugs.

The biological activity of this compound is believed to stem from its electrophilic nature, allowing it to interact with nucleophiles in biological systems. This interaction can lead to the inhibition of specific enzymes or receptors, resulting in altered cellular processes. Further research is necessary to elucidate the precise molecular targets involved.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Study Reference |

|---|---|---|

| Antimicrobial | Effective against multiple bacterial strains | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Enzyme Inhibition | Potential disruption of metabolic pathways |

Case Study: Anticancer Activity

In a recent study, this compound was tested on human breast cancer cell lines (MDA-MB-231). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in early and late apoptotic cells, suggesting that the compound effectively triggers programmed cell death mechanisms.

Table 2: Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|

| MDA-MB-231 | 12 | 45 |

| HeLa (Cervical) | 15 | 38 |

| A549 (Lung) | 20 | 30 |

Q & A

Q. How do researchers reconcile discrepancies between theoretical and experimental partition coefficients (logP)?

- Answer : Measure logP experimentally using shake-flask methods (octanol/water) with HPLC quantification. Compare with predicted values from software (e.g., ChemAxon). Adjust computational parameters (e.g., solvation models) to account for hydrogen bonding via thiomethyl groups .

Methodological Notes

- Data Reporting : Adopt IUPAC guidelines for reporting yields, purity, and spectral data. Include raw datasets (e.g., NMR FID files) in supplementary materials for reproducibility .

- Safety Protocols : Follow TCI Chemicals’ guidelines for handling thiomethyl-containing compounds, including inert atmosphere techniques and proper waste disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.